Deltamethrinic acid
Overview
Description
Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium . Its ester, deltamethrin, is known for its extremely high insecticidal activity and low toxicity to mammals . This compound is a type of pyrethroid, which is a class of synthetic chemicals modeled after the natural pyrethrins produced by chrysanthemum flowers.
Mechanism of Action
Target of Action
Deltamethrinic acid, like other pyrethroids, primarily targets the presynaptic sodium channels in the nervous system . These channels play a crucial role in the propagation of nerve impulses, which are essential for the functioning of the nervous system.
Mode of Action
This compound interacts with its targets by opening up the presynaptic sodium channels . This action interferes with the transport between sodium and potassium cations, thereby disrupting the entire nervous system .
Biochemical Pathways
It is known that the compound’s interaction with sodium channels disrupts the normal functioning of the nervous system
Pharmacokinetics
It is known that deltamethrin, the ester of this compound, exhibits dose-dependent absorption . The compound’s bioavailability and its impact on the body can vary depending on the dose and the individual’s physiological state .
Result of Action
The primary result of this compound’s action is the disruption of the nervous system, which can lead to various neurotoxic effects . It is also known to be toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it can cause asthma in some people .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an insecticide can be reduced in the presence of certain environmental contaminants . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
Deltamethrinic acid plays a significant role in biochemical reactions, particularly in the context of insecticide resistance. It interacts with various enzymes and proteins, including the voltage-sensitive sodium channel α-subunit . The nature of these interactions is primarily inhibitory, leading to resistance in certain insect populations .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by interacting with specific cellular pathways, particularly those involving sodium channels . This interaction can impact gene expression and cellular metabolism, leading to changes in the overall function and viability of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, specifically the voltage-sensitive sodium channel α-subunit . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. In laboratory settings, it has been observed that certain populations of bed bugs have developed resistance to deltamethrin, becoming 264-fold more resistant to 1% deltamethrin compared with an insecticide-susceptible population .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects, while lower doses may result in threshold effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deltamethrinic acid involves the reaction of 2,2-dibromoethenyl with 2,2-dimethylcyclopropanecarboxylic acid . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. The process includes steps such as purification and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Deltamethrinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Deltamethrinic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Permethrin: Another pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: Known for its high insecticidal activity and used in various agricultural applications.
Fenvalerate: A pyrethroid with a broad spectrum of insecticidal activity.
Uniqueness of Deltamethrinic Acid: this compound is unique due to its high insecticidal activity and low toxicity to mammals . Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while being relatively safe for non-target organisms .
Properties
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-78-5, 63597-73-9 | |
Record name | Deltamethrinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R-cis)-Decamethrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DELTAMETHRINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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